molecular formula C20H26N4O4 B4595808 3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4595808
M. Wt: 386.4 g/mol
InChI Key: XICAMZFYEDNCFG-UHFFFAOYSA-N
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Description

3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.19540532 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reaction Studies

Research in synthetic organic chemistry often focuses on the synthesis and reactions of complex molecules. For example, studies on the synthesis and reactions of aminoazole-carboxylic acids explore the behavior of these compounds towards electrophiles, highlighting the potential for creating diverse molecular structures through acylation and carbamoylation processes (Tanaka et al., 1986). Such research underlines the versatility of amino-carboxylic acids in synthesizing novel compounds, which could extend to the chemical compound .

Catalyzed Cyclization Reactions

Cyclization reactions are crucial in forming cyclic compounds, which are essential in drug development and materials science. Research on regiocontrolled intramolecular cyclizations of carboxylic acids demonstrates the importance of catalysts in directing the formation of heterocyclic rings, which is fundamental for creating compounds with desired chemical properties (Uchiyama et al., 2006). This aspect of research highlights the potential for the compound to be used in the synthesis of heterocyclic compounds through catalyzed cyclization reactions.

Applications in Material Science and Biochemistry

The development of new materials and the study of biochemical processes also benefit from research into complex organic molecules. For example, the synthesis of constrained carbocyclic amino acids through uncatalyzed solventless Diels–Alder reactions opens avenues for creating novel materials and studying biological systems (Caputo et al., 2006). Similarly, the direct amination of homoenolates, catalyzed by N-heterocyclic carbenes, to produce pyrazolidinones, which can further undergo transformation into β-amino acid derivatives, showcases the compound's potential role in synthesizing bioactive molecules (Chan & Scheidt, 2008).

Properties

IUPAC Name

3-[[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-2-24-10-14(17(23-24)19(26)21-13-5-3-4-6-13)22-18(25)15-11-7-8-12(9-11)16(15)20(27)28/h7-8,10-13,15-16H,2-6,9H2,1H3,(H,21,26)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICAMZFYEDNCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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